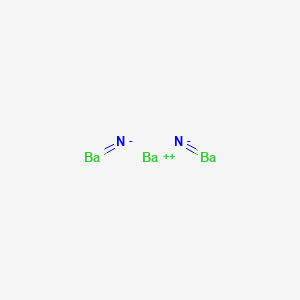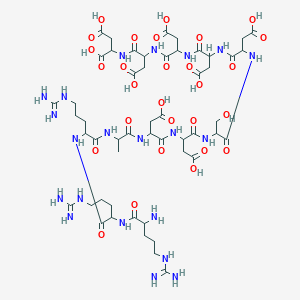
azanidylidenebarium;barium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanidylidenebarium;barium(2+), also known as barium nitride, is an inorganic compound with the molecular formula Ba3N2 and a molecular weight of 439.9944 g/mol . It is a yellowish-brown powder that decomposes in water and is known for its high reactivity . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium nitride is typically synthesized by reacting barium metal with nitrogen gas at high temperatures. The reaction is as follows :
[ 3Ba + N_2 \rightarrow Ba_3N_2 ]
This reaction requires a temperature range of 915 to 1050°C to proceed effectively . The product, barium nitride, is then collected as a yellowish-brown powder.
Industrial Production Methods
In industrial settings, barium nitride is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The high reactivity of barium nitride necessitates careful handling and storage to prevent unwanted reactions with moisture or air .
Chemical Reactions Analysis
Types of Reactions
Barium nitride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce barium hydroxide and ammonia gas.
Oxidation: Can be oxidized to form barium oxide and nitrogen gas.
Reduction: Can be reduced by hydrogen to form barium hydride and ammonia gas.
Common Reagents and Conditions
Water (H2O): Reacts with barium nitride to produce barium hydroxide and ammonia gas.
Oxygen (O2): Oxidizes barium nitride to form barium oxide and nitrogen gas.
Hydrogen (H2): Reduces barium nitride to form barium hydride and ammonia gas.
Major Products Formed
Barium Hydroxide (Ba(OH)2): Formed during hydrolysis.
Ammonia (NH3): Formed during hydrolysis and reduction.
Barium Oxide (BaO): Formed during oxidation.
Barium Hydride (BaH2): Formed during reduction.
Scientific Research Applications
Barium nitride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, although its high reactivity poses challenges.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of barium nitride involves its high reactivity with water and other compounds. When it comes into contact with water, it undergoes hydrolysis to produce barium hydroxide and ammonia gas. This reaction is highly exothermic and can be hazardous if not controlled properly . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate and accept electrons, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium Nitride (Mg3N2)
- Calcium Nitride (Ca3N2)
- Strontium Nitride (Sr3N2)
Comparison
Barium nitride is unique among these compounds due to its higher molecular weight and distinct reactivity profile. While magnesium, calcium, and strontium nitrides also react with water to produce their respective hydroxides and ammonia gas, barium nitride’s reactions are more exothermic and require more careful handling .
Properties
IUPAC Name |
azanidylidenebarium;barium(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.2N/q;;+2;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHQVFOMOBERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ba].[N-]=[Ba].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)

![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)



![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)


![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)

